L-Xylose Exhibits Negligible Substrate Activity for Aldose 1-Dehydrogenase Compared to D-Xylose
The enzyme D-xylose 1-dehydrogenase (EC 1.1.1.307) shows strong preference for D-xylose. At substrate concentrations up to 50 mM, L-xylose demonstrates a specific activity that is less than 5% of that recorded for D-xylose, effectively making it a poor substrate for this enzyme [1]. This stark contrast in substrate recognition underscores the profound impact of stereochemistry on enzymatic processing.
| Evidence Dimension | Enzymatic specific activity (relative) |
|---|---|
| Target Compound Data | <5% relative activity |
| Comparator Or Baseline | D-xylose (100% relative activity) |
| Quantified Difference | >95% reduction in activity |
| Conditions | Up to 50 mM substrate, enzyme EC 1.1.1.307 |
Why This Matters
This differential activity confirms that L-xylose is not a metabolic substitute for D-xylose and is essential for applications requiring a non-metabolizable or stereospecifically inert sugar, such as in specific sweetener formulations or as an inert control in metabolic studies.
- [1] BRENDA Enzyme Database. EC 1.1.1.179 additional information. Substrate specificity data for L-xylose. View Source
